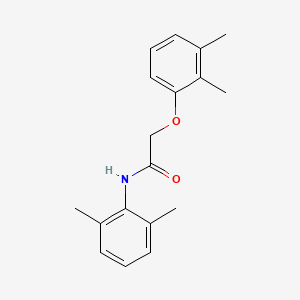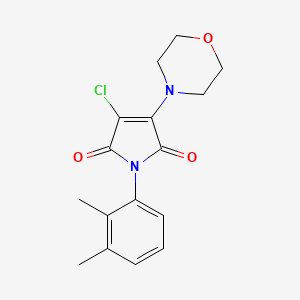
3-chloro-1-(2,3-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrolopyrrole diones involves various strategies, including direct condensation reactions and catalyzed coupling processes. For instance, the synthesis of polymeric materials containing pyrrolopyrrole dione units has been achieved through palladium-catalyzed Suzuki coupling reactions, demonstrating the adaptability of these compounds in polymer chemistry (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of pyrrolopyrrole diones, including those with substituents similar to 3-chloro-1-(2,3-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, can exhibit significant non-planarity due to the presence of large substituents at the nitrogen atom. X-ray analysis reveals that these molecules may not be completely planar, with dihedral angles indicating a deviation from planarity, which can influence their electronic and optical properties (Fujii et al., 2002).
Chemical Reactions and Properties
The reactivity of pyrrolopyrrole diones can be influenced by the nature of the substituents attached to the core structure. These compounds participate in various chemical reactions, including condensation reactions and coupling reactions, which can be used to further modify their structure and introduce new functional groups (Takeuchi et al., 1980).
Physical Properties Analysis
Pyrrolopyrrole diones display distinct physical properties, such as strong fluorescence and solubility in common organic solvents. These properties make them suitable for applications in materials science, particularly in the development of luminescent materials. The solubility and photoluminescent properties are critical for processing and application in optoelectronic devices (Zhang & Tieke, 2008).
Scientific Research Applications
Synthesis and Molecular Interactions
Compounds with morpholine groups and similar structural motifs have been synthesized and analyzed for their crystal structures and molecular interactions. For instance, the synthesis of novel compounds with trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, including morpholinyl substitutions, has been detailed. These compounds exhibit specific molecular conformations and are linked by hydrogen bonding, suggesting their potential utility in designing materials with particular physical properties (Kaynak, Özbey, & Karalı, 2013).
Photoluminescent Materials
Research into conjugated polymers containing diphenylpyrrolo[3,4-c]pyrrole (DPP) units, closely related in structure to the query compound, highlights applications in the creation of photoluminescent materials. These materials demonstrate strong photoluminescence and are suitable for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).
Organic Synthesis
The versatility of related structural frameworks in organic synthesis is notable, with applications in synthesizing various heterocyclic compounds. For example, methodologies for synthesizing furans, pyrroles, and thiophenes from methylthio-substituted precursors have been developed, highlighting the potential of such compounds in synthesizing biologically active molecules or materials with specific chemical properties (Yin et al., 2008).
Chemical Characterization and Reactivity
The chemical reactivity and characterization of compounds containing morpholine and similar heterocyclic units have been studied, with findings contributing to a deeper understanding of their chemical behavior. This knowledge aids in the development of new synthetic routes and materials with desirable properties (Amirnasr et al., 2001).
properties
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-4-3-5-12(11(10)2)19-15(20)13(17)14(16(19)21)18-6-8-22-9-7-18/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIJYYQMYVLBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,3-dimethylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

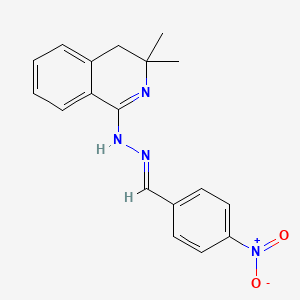

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)
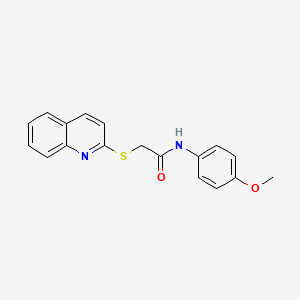

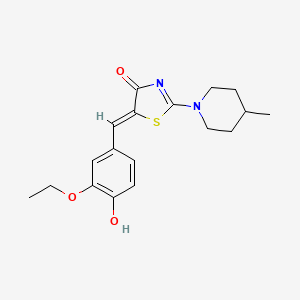

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)
![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)
